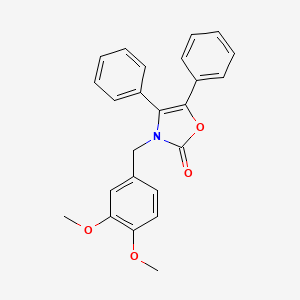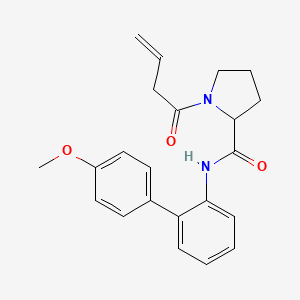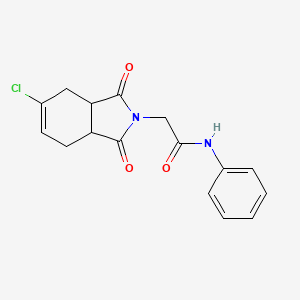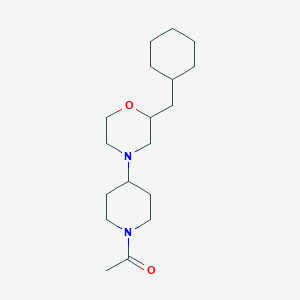
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile, also known as BMH-21, is a synthetic compound that has been studied for its potential as a therapeutic agent. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer development and progression. This compound has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes tumor growth. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, which may have implications for drug interactions and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anti-cancer activity. However, there are also limitations to working with this compound. It is a highly reactive compound that can form adducts with proteins and other biomolecules, which may complicate its use in certain assays. It is also relatively insoluble in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile. One area of interest is the development of analogs and derivatives of this compound with improved potency and selectivity for specific cancer types. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and cellular processes.
Synthesemethoden
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile can be synthesized through a multi-step process involving the condensation of 2-aminothiophenol with 3-bromo-4-hydroxy-5-methoxybenzaldehyde, followed by the addition of acrylonitrile and subsequent cyclization. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c1-22-14-8-10(7-12(18)16(14)21)6-11(9-19)17-20-13-4-2-3-5-15(13)23-17/h2-8,21H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKJITHAGQDUFK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)

![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)


![4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6002779.png)

![1-{2-[5-(1-ethyl-3-methyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B6002811.png)

